molecular formula C7H11NO B3387512 5-Cyclopropylpyrrolidin-2-one CAS No. 837414-95-6

5-Cyclopropylpyrrolidin-2-one

Cat. No.: B3387512
CAS No.: 837414-95-6
M. Wt: 125.17 g/mol
InChI Key: CGLPPQMFMZBANK-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrrolidin-2-one is a chemical compound featuring a cyclopropyl substituent on a pyrrolidin-2-one core. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its three-dimensionality and prevalence in biologically active molecules . While specific biological data for this compound is not available in the current literature, closely related analogs demonstrate significant research value. The cyclopropyl group is a common motif used in drug design to influence a compound's metabolic stability, lipophilicity, and conformational geometry. Research on similar 5-aryl pyrrolidin-2-ones has shown these compounds to be of high interest, exhibiting activities such as inhibition of histone deacetylases, antagonism of orexin receptors, and modulation of cannabinoid receptors . Furthermore, compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold, a closely related structure, have demonstrated potent anticonvulsant activity in preclinical models, with some derivatives showing efficacy superior to reference drugs like ethosuximide . This compound serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. Modern synthetic approaches, including reactions with donor-acceptor cyclopropanes, provide efficient routes to access 1,5-substituted pyrrolidin-2-ones, highlighting the synthetic utility of this core structure . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO/c9-7-4-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLPPQMFMZBANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593810
Record name 5-Cyclopropylpyrrolidin-2-one
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Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837414-95-6
Record name 5-Cyclopropylpyrrolidin-2-one
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Record name 5-cyclopropylpyrrolidin-2-one
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Synthetic Methodologies for 5 Cyclopropylpyrrolidin 2 One and Its Key Precursors

Retrosynthetic Analysis of the 5-Cyclopropylpyrrolidin-2-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comegrassbcollege.ac.ine3s-conferences.orgadvancechemjournal.com For this compound, a primary disconnection can be made at the C5-N1 bond, suggesting a lactamization of a corresponding γ-amino acid or its derivative as a key final step. This precursor, 5-amino-5-cyclopropylpentanoic acid, can be further simplified.

Another key disconnection targets the C4-C5 bond, pointing towards strategies involving the addition of a cyclopropyl (B3062369) nucleophile to a suitable precursor. A particularly powerful approach involves the disconnection of the bond between the C-5 carbon and an attached nucleophile, which leads back to a key intermediate: an α-cyclopropyl N-acyliminium ion. arkat-usa.org This reactive species can then be formed from a more stable precursor, such as a 5-hydroxy- or 5-alkoxypyrrolidinone.

Classical and Established Synthetic Routes to this compound

Several synthetic strategies have been successfully employed to construct the this compound core. These methods often leverage the unique reactivity of cyclopropyl groups and the formation of key intermediates like N-acyliminium ions.

Synthesis via N-Acyliminium Ion Intermediates

The chemistry of N-acyliminium ions has proven to be a robust and versatile tool for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govarkat-usa.org These highly reactive electrophilic species readily undergo reactions with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

α-Cyclopropyl N-acyliminium ions are typically generated in situ from stable precursors. researchgate.netresearchgate.net A common method involves the acid-catalyzed removal of a leaving group, such as a hydroxyl or alkoxy group, from the C-5 position of a pyrrolidin-2-one ring. researchgate.net For instance, treatment of 5-hydroxy-5-cyclopropylpyrrolidin-2-one with an acid generates the corresponding N-acyliminium ion. These precursors can be synthesized through various means, including the reduction of N-substituted succinimides followed by the introduction of the cyclopropyl group.

An investigation into the reactivity of α-cyclopropyl N-acyliminium ions has led to the synthesis of 5-(3-indoyl)-5-cyclopropylpyrrolidin-2-ones through 1,2-addition reactions. researchgate.netrsc.org In cases involving highly electron-deficient indoles and electron-rich arenes, spiroheterocycles are formed via a sequential homoconjugate and 1,2-addition pathway. researchgate.netrsc.org

Once generated, the α-cyclopropyl N-acyliminium ion is a potent electrophile that readily reacts with various nucleophiles in a 1,2-addition manner. researchgate.netresearchgate.netresearchgate.net This reaction is fundamental for introducing diverse functionalities at the C-5 position of the pyrrolidinone ring. Studies have shown that indoles, for example, can act as nucleophiles, leading to the formation of 5-(3-indoyl)-5-cyclopropylpyrrolidin-2-ones. researchgate.netrsc.org The regioselectivity of this addition is a key aspect, with the nucleophile attacking the electrophilic carbon of the iminium ion. Computational studies have indicated that this 1,2-addition pathway is often kinetically controlled. researchgate.netrsc.org

PrecursorNucleophileProductReference
α-Cyclopropyl N-acyliminium ionIndole5-(3-indoyl)-5-cyclopropylpyrrolidin-2-one researchgate.netrsc.org
α-Cyclopropyl N-acyliminium ionElectron-rich arenesSpiroheterocycles researchgate.netrsc.org

In certain cases, particularly with less nucleophilic arenes, the initial 1,2-addition to the α-cyclopropyl N-acyliminium ion can be reversible. researchgate.netrsc.org This allows for an alternative reaction pathway to become dominant: a homoconjugate addition. This process involves the nucleophilic attack at the cyclopropyl ring, leading to its opening and the formation of a new intermediate. This is then followed by a subsequent 1,2-addition and cyclization, ultimately resulting in the formation of novel spirocyclic structures. researchgate.netresearchgate.netrsc.org This sequential pathway highlights the complex reactivity of α-cyclopropyl N-acyliminium ions and provides access to structurally diverse and complex heterocyclic systems. publish.csiro.au

Lactamization Strategies for Pyrrolidinone Ring Closure

The final step in many syntheses of this compound and its derivatives is the formation of the lactam ring. This intramolecular cyclization is typically achieved from a γ-amino acid or its corresponding ester.

One approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. nih.govmdpi.com This reaction, often catalyzed by a Lewis acid, leads to the opening of the cyclopropane (B1198618) ring to form a γ-amino ester intermediate. mdpi.com This intermediate can then undergo in situ lactamization to yield the desired pyrrolidin-2-one. nih.govmdpi.com Another method involves the reaction of arylsulfonamides with cyclopropane diesters, which proceeds through nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.govacs.org

A more direct synthesis involves the treatment of a precursor like N-Boc-5-cyclopropyl-5-hydroxy-pyrrolidin-2-one with trifluoroacetic acid. tandfonline.com This acidic treatment facilitates both the deprotection of the Boc group and the elimination of the hydroxyl group, followed by tautomerization to directly yield this compound.

Starting MaterialReagentsKey IntermediateProductReference
Donor-Acceptor Cyclopropane, Primary AmineLewis Acidγ-Amino Ester1,5-Substituted Pyrrolidin-2-one nih.govmdpi.com
Arylsulfonamide, Cyclopropane DiesterBaseEnolateα-Arylated Pyrrolidinone nih.govacs.org
N-Boc-5-cyclopropyl-5-hydroxy-pyrrolidin-2-oneTrifluoroacetic AcidN/AThis compound tandfonline.com
Formation from γ-Amino Esters via Donor-Acceptor Cyclopropane Ring Opening

A direct and effective method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. Current time information in Bangalore, IN.nih.gov This process is typically catalyzed by a Lewis acid, such as yttrium(III) triflate (Y(OTf)₃), which activates the D-A cyclopropane. The reaction proceeds through the opening of the cyclopropane ring by the amine, which acts as a 1,1-dinucleophile, to form a γ-amino ester intermediate. Current time information in Bangalore, IN.nih.gov This intermediate then undergoes an in-situ lactamization, followed by dealkoxycarbonylation, to yield the final pyrrolidin-2-one product. Current time information in Bangalore, IN.

The versatility of this method is one of its key strengths. A wide array of substituted anilines, benzylamines, and other primary amines can be used. Current time information in Bangalore, IN. Likewise, the donor-acceptor cyclopropane can be varied, accommodating (hetero)aromatic or alkenyl donor groups and different acceptor substituents. Current time information in Bangalore, IN. In this transformation, the D-A cyclopropanes function as 1,4-C,C-dielectrophiles. Current time information in Bangalore, IN.nih.gov

For instance, the reaction between various 2-substituted-cyclopropane-1,1-diesters and anilines or benzylamines demonstrates the scope of this methodology. The yields can be influenced by the reactivity of the specific D-A cyclopropane used. Highly reactive starting materials like furyl-substituted D-A cyclopropanes may lead to moderate yields due to acid-induced side reactions, whereas other reactive cyclopropanes, such as thienyl- and styryl-derived variants, can produce the corresponding pyrrolidinones in good yields. Current time information in Bangalore, IN. Less reactive cyclopropanes, like 2-phenylcyclopropane-1,1-diesters, also participate in the reaction, albeit with slightly lower yields. Current time information in Bangalore, IN.

Table 1: Synthesis of N-aryl and N-benzyl-substituted γ-lactams

Donor-Acceptor Cyclopropane Amine Product Yield (%)
2-Phenylcyclopropane-1,1-diester Aniline 1,5-Diphenylpyrrolidin-2-one 47
2-(p-Tolyl)cyclopropane-1,1-diester Aniline 5-(p-Tolyl)-1-phenylpyrrolidin-2-one 45
2-(2-Furyl)cyclopropane-1,1-diester Aniline 5-(2-Furyl)-1-phenylpyrrolidin-2-one 41
2-(2-Thienyl)cyclopropane-1,1-diester Benzylamine 1-Benzyl-5-(2-thienyl)pyrrolidin-2-one 61
2-(Styryl)cyclopropane-1,1-diester Benzylamine 1-Benzyl-5-styrylpyrrolidin-2-one 58

Note: This table is a representation of findings and not an exhaustive list. Yields are indicative of specific experimental conditions described in the source literature.

Cyclization of α-Amino Carbonyl Precursors

The formation of the pyrrolidin-2-one ring can also be achieved through the cyclization of α-amino carbonyl compounds. csic.es This general strategy is a cornerstone in the synthesis of five-membered nitrogen heterocycles. csic.es The process typically involves the reductive cyclization of a precursor containing both a carbonyl group (such as a ketone or ester) and a group that can be reduced to an amine, like a nitro or azide (B81097) group, positioned appropriately in the molecule. csic.es

For example, the reduction of γ-nitro ketones can lead to the formation of an intermediate γ-hydroxyamino ketone, which subsequently cyclizes to form the corresponding γ-lactam. csic.es Various reducing agents can be employed to facilitate this transformation. Depending on the specific substrate and the chosen reducing system, different products such as pyrrolidines, pyrrolidin-2-ones, or cyclic nitrones can be obtained. csic.es This highlights the importance of carefully selecting reaction conditions to favor the desired γ-lactam product. While this is a general method for lactam synthesis, its specific application to this compound would require a precursor such as a 1-cyclopropyl-1,4-dicarbonyl derivative or a γ-nitro ketone bearing a cyclopropyl group.

Introduction of the Cyclopropyl Group at C-5 Position

Strategies Involving Cyclopropanecarboxaldehydes

Cyclopropanecarboxaldehyde (B31225) serves as a direct precursor for introducing the cyclopropyl moiety at the C-5 position of the pyrrolidinone ring. orgsyn.org A common approach involves a reductive amination reaction. For instance, reacting cyclopropanecarboxaldehyde with an appropriate amine and a reducing agent can form an intermediate that subsequently cyclizes. A notable example is the ruthenium-catalyzed reaction between amines and α-carbonylcyclopropanes, which can lead to pyrrolidine (B122466) synthesis via ring expansion. nih.govacs.org While this specific example yields a pyrrolidine, modifications of the starting materials, such as using a keto-ester, could be adapted to form the desired pyrrolidin-2-one. The choice of catalyst is crucial, as a switch from ruthenium to rhodium can fundamentally change the reaction's outcome, leading to a standard reductive amination product instead of ring expansion. nih.govacs.org

Utilization of Cyclopropane Diesters in Cascade Processes

Cyclopropane diesters are valuable building blocks in cascade reactions that construct complex heterocyclic systems. These "spring-loaded" molecules are activated by their inherent ring strain and the presence of vicinal donor and acceptor groups. nih.gov In these cascade processes, the cyclopropane ring is opened, and the resulting intermediate undergoes a series of intramolecular reactions to form the final product.

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines is a prime example of such a cascade. nih.gov The reaction, catalyzed by a Lewis acid, initiates with the nucleophilic attack of the amine on the cyclopropane. This ring-opening event is followed by an intramolecular cyclization (lactamization), culminating in the formation of the stable five-membered lactam ring. nih.gov This one-pot procedure efficiently transforms simple starting materials into the more complex pyrrolidinone structure.

Advanced and Stereoselective Synthetic Approaches to this compound

Diastereoselective Synthesis of this compound Analogs

Controlling the stereochemistry during the synthesis of substituted pyrrolidinones is a significant challenge and an area of active research. Diastereoselective approaches are crucial for producing specific isomers, which is often a requirement for biologically active compounds.

A highly diastereoselective method has been developed for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones through an intramolecular reaction. researchgate.net Furthermore, biocatalytic strategies have emerged as powerful tools for achieving high stereoselectivity. Engineered enzymes, such as variants of sperm whale myoglobin, have been used to catalyze the intramolecular cyclopropanation of allyl diazoacetamide (B1201003) substrates. nih.govnih.gov This method produces fused cyclopropane-γ-lactams with high yields and excellent enantioselectivity (up to 99% ee). nih.govnih.gov These bicyclic lactams are valuable precursors for chiral β-cyclopropyl amines and cyclopropane-fused pyrrolidines, demonstrating a chemoenzymatic route to stereochemically defined building blocks. nih.govnih.gov While these examples produce fused systems, the principles of using a chiral catalyst or auxiliary to control the stereochemical outcome are directly applicable to the synthesis of non-fused this compound analogs.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
γ-Amino Ester
Donor-Acceptor Cyclopropane
Pyrrolidin-2-one
Yttrium(III) triflate (Y(OTf)₃)
Aniline
Benzylamine
2-Phenylcyclopropane-1,1-diester
1,5-Diphenylpyrrolidin-2-one
2-(p-Tolyl)cyclopropane-1,1-diester
5-(p-Tolyl)-1-phenylpyrrolidin-2-one
2-(2-Furyl)cyclopropane-1,1-diester
5-(2-Furyl)-1-phenylpyrrolidin-2-one
2-(2-Thienyl)cyclopropane-1,1-diester
1-Benzyl-5-(2-thienyl)pyrrolidin-2-one
2-(Styryl)cyclopropane-1,1-diester
1-Benzyl-5-styrylpyrrolidin-2-one
α-Amino Carbonyl
γ-Lactam
γ-Nitro Ketone
γ-Hydroxyamino Ketone
Pyrrolidine
Cyclic Nitrone
Cyclopropanecarboxaldehyde
α-Carbonylcyclopropane
Keto-Ester
Cyclopropane Diester
trans-4-Hydroxy-5-substituted 2-pyrrolidinone
Allyl Diazoacetamide
Fused Cyclopropane-γ-lactam
β-Cyclopropyl amine

Catalytic Asymmetric Synthesis of Chiral Pyrrolidinones with Cyclopropyl Moieties

The creation of chiral pyrrolidinones, particularly those containing a cyclopropyl group, is a focal point of synthetic efforts due to their potential applications in medicinal chemistry. mdpi.comnih.govgoogle.com The asymmetric construction of these molecules is achieved through both organocatalytic and transition metal-catalyzed methods.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the synthesis of diverse structural scaffolds, including pyrrolidines and pyrrolidinones. nih.govscienceopen.com These methods offer an alternative to metal-based catalysts and are often lauded from a green chemistry perspective. nih.gov Organocatalytic cascade reactions, in particular, have proven effective in the total synthesis of complex natural products and biologically active compounds by minimizing protecting-group strategies and purification steps. nih.gov

For the synthesis of pyrrolidinone derivatives, organocatalysts such as vitamin B1 and 4-methylbenzenesulfonic acid monohydrate have been employed in multicomponent reactions to produce N-substituted pyrroles, which can be precursors to pyrrolidinones. nih.gov For instance, the Paal-Knorr pyrrole (B145914) synthesis has been achieved using vitamin B1 as a metal-free catalyst in ethanol (B145695) at room temperature, yielding moderate to excellent results. nih.gov Additionally, organophosphines have been used to catalyze formal [3+2] cycloaddition reactions for the synthesis of substituted pyrroles. nih.gov The use of chiral organocatalysts, such as those derived from proline, can induce enantioselectivity in the formation of pyrrolidinone rings. researchgate.net

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. rsc.orgrsc.org In the context of pyrrolidinone synthesis, transition metals like copper, palladium, rhodium, and nickel play crucial roles in enantioselective transformations. organic-chemistry.orgsustech.edu.cncatalyst-enabling-synthetic-chemistry.com

Copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides are a prominent method for synthesizing enantioenriched pyrrolidines. catalyst-enabling-synthetic-chemistry.com These reactions can be highly selective, providing access to complex heterocyclic motifs. catalyst-enabling-synthetic-chemistry.com Palladium catalysis is often employed in cross-coupling reactions to form C-C and C-N bonds, which are essential for constructing the pyrrolidinone scaffold and introducing substituents. rsc.orgnih.gov For example, palladium-catalyzed reactions can be used to arylate pyrrolidinones. nih.gov

Rhodium complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands have been developed for asymmetric C-H functionalization, a powerful strategy for creating versatile chiral molecules. snnu.edu.cn Nickel catalysts, in conjunction with chiral BOX ligands, have been utilized in regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to furnish either C2- or C3-alkylated pyrrolidines, demonstrating catalyst-tuned selectivity. organic-chemistry.org

One-Pot Cascade Reactions for Functionalized Pyrrolidinone Scaffolds

One-pot cascade reactions offer a streamlined approach to synthesizing complex molecules like functionalized pyrrolidinones by combining multiple reaction steps in a single vessel without intermediate purification. nih.govacs.orgresearchgate.net This strategy improves efficiency and reduces waste.

A notable example is the synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. nih.govacs.org This metal-free, one-pot process involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.govacs.org The reaction is operationally simple, requiring only a base and heating, and is scalable. acs.org Another approach involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, leading to γ-amino esters that undergo in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.orgresearchgate.net In the synthesis of pyrrolidinone derivatives, several green approaches have been implemented.

The use of environmentally benign solvents, such as ethanol and water-ethanol mixtures, is a key consideration. rsc.orgvjol.info.vn For instance, the synthesis of substituted pyrrolidine-2-one derivatives has been demonstrated using β-cyclodextrin as a green, water-soluble supramolecular catalyst at room temperature. rsc.org This method represents a novel and eco-efficient route. rsc.org

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve energy efficiency. researchgate.net Furthermore, the development of metal-free catalytic systems, as seen in some organocatalytic and cascade reactions, reduces reliance on potentially toxic and costly heavy metals. nih.govnih.govacs.org One-pot reactions also contribute to green chemistry by reducing solvent usage and waste generation from purification steps. nih.govacs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound and its analogs depends on factors like desired stereochemistry, substitution patterns, and scalability. Below is a comparative analysis of different approaches.

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone Derivatives

MethodologyCatalyst/ReagentKey FeaturesYieldsEnantioselectivity/DiastereoselectivityRef.
Organocatalysis Vitamin B1Metal-free, mild conditions25-94%Not reported nih.gov
(S)-ProlineSimple, cheap catalystsUp to 94%Up to 99% ee researchgate.net
Transition Metal Catalysis Cu/(DHQD)2AQNAsymmetric Michael-initiated ring-closure72-98%Excellent ds, 93-97% ee nih.gov
Rh-complexAsymmetric C-H additionUp to 88%Up to 98% ee snnu.edu.cn
One-Pot Cascade Reaction Cs2CO3Metal-free, operationally simpleGood yieldsNot applicable acs.org
Lewis AcidBroad substrate scopeGood to excellentNot specified mdpi.comnih.gov
Green Synthesis β-cyclodextrinEco-efficient, water-basedGood to excellentNot specified rsc.org

Chemical Reactivity and Derivatization of 5 Cyclopropylpyrrolidin 2 One

Reactivity at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring, being part of an amide functional group, is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation and N-Acylation Reactions

The pyrrolidinone nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

N-Alkylation: In a manner analogous to other lactams, the N-H bond of 5-cyclopropylpyrrolidin-2-one can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a nucleophilic anion. This anion can then react with various alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, to yield N-substituted derivatives. The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is crucial for the success of these reactions.

N-Acylation: Similarly, N-acylation can be achieved by reacting this compound with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylpyrrolidinone. N-acylation has been shown to be an effective method for modifying the electronic properties of related lactam-containing conjugated polymers.

A representative table of potential N-alkylation and N-acylation reactions is presented below, based on general procedures for pyrrolidinones.

ReagentProductReaction Conditions
Methyl IodideN-Methyl-5-cyclopropylpyrrolidin-2-oneBase (e.g., NaH), Solvent (e.g., DMF)
Benzyl BromideN-Benzyl-5-cyclopropylpyrrolidin-2-oneBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)
Acetyl ChlorideN-Acetyl-5-cyclopropylpyrrolidin-2-oneBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)
Acetic AnhydrideN-Acetyl-5-cyclopropylpyrrolidin-2-oneBase (e.g., Pyridine), Solvent (e.g., Dichloromethane)

Functionalization for Polymer and Material Applications

While no specific applications of this compound in polymer and material science have been documented, the principles of N-functionalization open avenues for such explorations. The introduction of polymerizable groups, such as a vinyl or styrenyl moiety, onto the nitrogen atom could allow for the incorporation of this unique cyclopropyl-containing lactam into polymer chains. Such polymers could exhibit interesting properties due to the presence of the rigid and strained cyclopropyl (B3062369) group. For instance, N-acylation has been utilized to reduce the LUMO energy levels of benzodipyrrolidone-based polymers.

Transformations at the Pyrrolidinone Carbonyl Group

The carbonyl group is another reactive center in this compound, susceptible to reduction and reactions with various carbonyl reagents.

Reduction Pathways

The amide carbonyl of the pyrrolidinone ring can be reduced to either an amine or an alcohol, depending on the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of completely reducing the carbonyl group to a methylene (B1212753) group, yielding the corresponding 2-cyclopropylpyrrolidine. It is important to note that with certain N-substituted pyrrolidinones, partial reduction to a carbinolamine can occur with a controlled amount of LiAlH4.

Weaker reducing agents, like sodium borohydride (B1222165) (NaBH4), are generally not effective for the reduction of amides. However, under specific conditions or in the presence of activating agents, partial reduction might be achievable.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH4)2-Cyclopropylpyrrolidine
Sodium Borohydride (NaBH4)No reaction (typically)

Reactions with Carbonyl Reagents

The electrophilic carbon of the carbonyl group can be attacked by strong nucleophiles like Grignard reagents. The reaction of a Grignard reagent (RMgX) with a lactam like this compound would likely proceed via nucleophilic addition to the carbonyl. This would initially form a tetrahedral intermediate which, upon acidic workup, could lead to ring-opening or the formation of a ketone if the lactam is N-unsubstituted. For N-substituted lactams, addition of a Grignard reagent can lead to the formation of a ketone after hydrolysis of the intermediate.

Reactivity and Ring Transformations of the Cyclopropyl Moiety

The cyclopropyl group, characterized by its significant ring strain, can undergo a variety of ring-opening reactions under specific conditions. These transformations can be initiated by electrophiles, nucleophiles, or radical species.

In the context of amides, ring-opening of a cyclopropyl group can be facilitated by the formation of an imidoyl halide intermediate. For instance, treatment of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalide can lead to ring expansion to form N-substituted pyrrolidin-2-ones. Another study demonstrated that N-cyclopropyl amides can undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines.

Furthermore, cyclopropyl ketones can undergo ring-opening C-C activation and difunctionalization reactions catalyzed by transition metals. While not directly applicable to a lactam, these reactions highlight the potential for transformations of the cyclopropyl ring in this compound under appropriate catalytic conditions. The reactivity of cyclopropanes is highly dependent on the substituents, with electron-accepting groups making them more susceptible to nucleophilic attack.

Reaction TypeReagents/ConditionsPotential Outcome
Ring ExpansionPPh3, CX4Formation of a larger ring system
Lewis Acid-Catalyzed RearrangementAlCl3Ring-opened products (e.g., haloamides)
Radical Ring-OpeningRadical InitiatorsFormation of acyclic products

Nucleophilic and Electrophilic Ring-Opening Reactions

The inherent ring strain of the cyclopropyl group, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions nih.gov. In compounds like this compound, the cyclopropane (B1198618) ring can act as a latent reactive site, susceptible to cleavage by both nucleophilic and electrophilic reagents.

Cyclopropanes bearing an electron-accepting group are known to react as electrophiles in polar, ring-opening reactions nih.govresearchgate.netnih.gov. The polarization of the C-C bonds in the ring facilitates attack by nucleophiles. For instance, studies on related electrophilic cyclopropanes have shown that they undergo ring-opening with nucleophiles such as thiophenolates and azide (B81097) ions nih.govnih.gov. These reactions proceed via an SN2 mechanism, where the nucleophile attacks one of the cyclopropyl carbons, leading to the simultaneous cleavage of a C-C bond in the ring nih.govnih.gov.

Ring-opening can also be initiated by electrophiles or through radical pathways. The functionalization of cyclopropanes through ring-opening is a valuable transformation in organic synthesis researchgate.net. For example, transition metal-catalyzed reactions can activate the C-C bond of the cyclopropyl group. Nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843) results in 1,3-difunctionalized, ring-opened products chemrxiv.org. Radical-mediated ring-opening of cyclopropanols has also been demonstrated using reagents like silver(I) nitrate (B79036) with potassium persulfate, which generates a cycloalkoxy radical that subsequently undergoes ring-opening beilstein-journals.org.

Table 1: Examples of Ring-Opening Reactions in Cyclopropyl Systems Analogous to this compound
Reaction TypeReagentsProduct TypeReference
Nucleophilic Ring-OpeningThiophenolates, Azide ionsMethylene-extended Michael adducts nih.govnih.gov
Cross-Coupling / Ring-OpeningOrganozinc reagents, TMS-Cl, Ni catalyst1,3-difunctionalized enol ethers chemrxiv.org
Radical Ring-OpeningAgNO₃, K₂S₂O₈, NCSDistally chlorinated ketones beilstein-journals.org
Conjugate Addition / Ring-OpeningLithium dimethylcuprate (LiCu(Me)₂)Ring-opened ketone researchgate.net

Detailed mechanistic studies, combining experimental and theoretical approaches, have shed light on the pathways governing cyclopropane ring-opening. In the nickel-catalyzed difunctionalization of cyclopropyl ketones, a mechanism involving cooperation between a redox-active ligand and the nickel atom has been proposed chemrxiv.org. It is suggested that a reduced (tpy•–)NiI species activates the C–C bond through a concerted, asynchronous ring-opening transition state, forming a homoallyl nickel(II) intermediate. This pathway avoids the formation of radical intermediates chemrxiv.org. Other potential mechanisms, such as those involving oxidative addition or single-electron transfer (SET), have been systematically ruled out through experimental evidence chemrxiv.org.

In the context of tandem Heck–ring-opening reactions of cyclopropyldiol derivatives, Density Functional Theory (DFT) studies have been instrumental in understanding the regio- and stereoselectivity of the cyclopropane ring cleavage nih.gov. These studies highlight the crucial role of hydroxyl groups in directing the reaction outcome, influencing which C-C bond of the cyclopropyl ring is cleaved nih.gov.

For the ring-opening of β-cyclopropyl-α,β-unsaturated ketones with organocuprates, the reaction is believed to proceed via a conjugate addition of the cuprate (B13416276) to the enone system. This is followed by the ring-opening of the resulting cyclopropylmethyl copper species and subsequent reductive elimination researchgate.net. The high stereospecificity observed in these reactions provides evidence against the involvement of radical anion intermediates and supports a direct nucleophilic attack mechanism researchgate.net.

The reactivity of the cyclopropyl ring is intrinsically linked to its strain energy, which can be modulated by substituents. Computational studies using density functional theory have been employed to quantify these effects. Research on cyclopentene (B43876) derivatives, which provides analogous insights, shows that the size and steric bulk of the substituent directly bonded to the ring have the most significant impact on torsional ring strain energy (RSE) researchgate.netnih.gov.

A complex interplay of bond lengths, bond angles, and dihedral angles determines the eclipsed conformations between the substituent and adjacent hydrogens, leading to notable differences in RSEs researchgate.net. For example, substituents placed at the homoallylic position generally result in higher RSEs compared to the same substituent at the allylic position due to increased eclipsing interactions researchgate.net. While general trends regarding substituent electronegativity or hybridization are not always clear, steric bulk is a consistently dominant factor researchgate.net. This suggests that for this compound, substituents on the cyclopropyl ring itself would significantly alter its susceptibility to ring-opening reactions.

Table 2: Influence of Substituent Properties on Ring Strain Energy (RSE)
Substituent PropertyEffect on Ring Strain Energy (RSE)RationaleReference
Size and Steric BulkGreatest influence; larger/bulkier groups generally increase torsional RSE.Affects bond lengths, angles, and dihedral angles, leading to more pronounced eclipsing interactions. researchgate.netnih.gov
Position (e.g., Homoallylic vs. Allylic)Substituents at the homoallylic position lead to higher RSE.Increased eclipsing interactions compared to the allylic position. researchgate.net
Electron Correlation in CalculationsConsideration of electron correlation increases calculated RSEs by ~2-5 kcal mol⁻¹.Provides a more accurate theoretical model of the ring strain. researchgate.net

Functionalization of the Cyclopropyl Ring with Retention of Integrity

While ring-opening reactions are a major pathway for cyclopropane reactivity, methods that allow for the modification of the cyclopropyl group while keeping the three-membered ring intact are synthetically valuable. The cyclopropane moiety is a common motif in pharmaceuticals, valued for its unique electronic and steric properties that can enhance metabolic stability digitellinc.com.

Classical methods for cyclopropane functionalization often require harsh conditions or highly reactive species that may not be compatible with complex molecules digitellinc.com. Modern synthetic chemistry has focused on developing milder, more functional-group-tolerant methodologies. One such approach involves palladium-catalyzed cross-coupling reactions. For example, heteroatom-stabilized cyclopropyl organobismuth nucleophiles have been developed for cross-coupling reactions that proceed at near-ambient temperatures and with low catalyst loadings, without the need for a base. This method is compatible with a wide range of substrates and solvents, including water digitellinc.com.

Such strategies enable the introduction of new substituents onto the cyclopropyl ring of a molecule like this compound, allowing for the synthesis of diverse analogs while preserving the core cyclopropyl-pyrrolidinone scaffold. This is particularly relevant in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Cyclopropylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 5-Cyclopropylpyrrolidin-2-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for unambiguous assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within this compound. wikipedia.org These techniques resolve overlapping signals and establish correlations between nuclei, which is fundamental to confirming the molecular structure. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For this compound, COSY correlations would be expected between the diastereotopic protons at C3 and C4, between the C4 protons and the C5 proton, and between the C5 proton and the adjacent cyclopropyl (B3062369) proton (H6). Within the cyclopropyl ring, geminal and vicinal couplings between H6, H7/H7', and H8/H8' would also be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu This technique is essential for assigning the ¹³C signals based on the already assigned ¹H spectrum. Each CHx group in the molecule (C3, C4, C5, C6, C7, and C8) would produce a distinct cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. science.gov This is critical for piecing together the molecular skeleton. Key HMBC correlations would include those from the C3 protons to the C2 (carbonyl) and C5 carbons, from the C5 proton to the C2 and C3 carbons, and, importantly, from the cyclopropyl protons (H6, H7, H8) to the C5 carbon of the pyrrolidinone ring, confirming the connectivity of the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space correlations between protons that are in close proximity (<5 Å), which is vital for determining stereochemistry and preferred conformations. nih.gov For a specific enantiomer, NOESY can reveal the relative orientation of the cyclopropyl group with respect to the pyrrolidinone ring. For example, a NOE correlation between the C5 proton and specific protons on the cyclopropyl ring would help define the conformation around the C5-C6 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
1 (NH)~7.5 (br s)-HMBC: C2, C5
2 (C=O)-~178.0HMBC: H1, H3, H5
3 (CH₂)~2.30 (m), ~2.10 (m)~30.0COSY: H4; HSQC: C3; HMBC: C2, C4, C5
4 (CH₂)~1.95 (m), ~1.75 (m)~28.0COSY: H3, H5; HSQC: C4; HMBC: C3, C5
5 (CH)~3.60 (m)~60.0COSY: H4, H6; HSQC: C5; HMBC: C2, C3, C4, C6, C7, C8
6 (CH)~1.10 (m)~15.0COSY: H5, H7, H8; HSQC: C6; HMBC: C5, C7, C8
7 (CH₂)~0.60 (m), ~0.50 (m)~4.0COSY: H6, H8; HSQC: C7; HMBC: C5, C6, C8
8 (CH₂)~0.40 (m), ~0.30 (m)~3.5COSY: H6, H7; HSQC: C8; HMBC: C5, C6, C7

Determining the enantiomeric excess (ee) of a chiral sample like this compound is crucial. NMR spectroscopy, in conjunction with chiral resolving agents, provides a powerful method for this analysis without requiring physical separation of the enantiomers.

Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used as chiral shift reagents. The lactam functionality of this compound can coordinate to the europium center, forming transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. The integration of these separated peaks allows for the direct calculation of the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): An alternative approach involves the covalent reaction of the racemic lactam with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction at the lactam nitrogen (N1) would form a stable mixture of diastereomeric amides. These diastereomers are distinct chemical entities and will exhibit separate signals in both ¹H and ¹³C NMR spectra, allowing for accurate ee determination. nih.gov

Table 2: Hypothetical ¹H NMR Data for H5 Proton of this compound in the Presence of a Chiral Shift Reagent

EnantiomerChemical Shift (δ, ppm)MultiplicityIntegration
(R)-enantiomer3.85m75%
(S)-enantiomer3.81m25%

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. frontiersin.org Variable temperature (VT) NMR studies can provide insight into these conformational dynamics and the energy barriers associated with their interconversion. researchgate.net

At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the contributing conformations. As the temperature is lowered, the rate of this exchange slows. If the energy barrier is sufficiently high, the exchange can be slowed to the point where distinct signals for each conformer are observed. This process, known as decoalescence, can be analyzed to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of the conformational exchange. For this compound, the signals of the diastereotopic protons at C3 and C4 would be particularly sensitive to changes in the ring pucker and could show significant broadening and eventual splitting at low temperatures. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Under electrospray ionization (ESI), the compound would primarily be observed as the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular formula (C₇H₁₁NO, MW = 125.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) of the protonated molecule induces fragmentation, providing a structural fingerprint. uab.edu The fragmentation of cyclic peptides and related structures can be complex but often involves characteristic losses. researchgate.net Plausible fragmentation pathways for [C₇H₁₁NO+H]⁺ would involve:

Loss of the cyclopropyl group: Cleavage of the C5-C6 bond could lead to the loss of a neutral cyclopropane (B1198618) molecule or a cyclopropyl radical, resulting in significant fragment ions.

Ring-opening and subsequent fragmentation: Protonation on the carbonyl oxygen could facilitate the opening of the lactam ring, followed by characteristic losses of small molecules like CO, H₂O, or ethene from the opened chain.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Proposed FragmentNeutral Loss
126.0913[M+H]⁺-
84.0444[M+H - C₃H₆]⁺Propene (from ring opening) or Cyclopropane
98.0808[M+H - CO]⁺Carbon monoxide
68.0495[C₄H₆N]⁺C₃H₅O (from ring cleavage)

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute stereochemistry (if a suitable derivative is used or anomalous dispersion is measured). researchgate.net This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ (chiral) or P2₁/c (racemic)
a (Å)8 - 12
b (Å)5 - 9
c (Å)10 - 15
β (°)90 - 105 (for monoclinic)
N-H···O Bond Length (Å)~2.9
C=O Bond Length (Å)~1.24
C-N Bond Length (Å)~1.33

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and, in some cases, its conformation. researchgate.net These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch, known as the Amide I band, typically appearing around 1670-1690 cm⁻¹. Another key feature would be the N-H stretching vibration, which is expected as a broad band around 3200-3300 cm⁻¹ due to hydrogen bonding. The N-H bend (Amide II band) would appear near 1550 cm⁻¹. C-H stretching vibrations for the aliphatic and cyclopropyl groups would be observed in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. The C-C stretching modes of the cyclopropyl and pyrrolidinone rings would be more prominent in the Raman spectrum. The C=O stretch is typically weaker in Raman than in IR. The complementarity of IR and Raman can be useful in resolving overlapping bands and confirming assignments. americanpharmaceuticalreview.com

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)IR IntensityRaman Intensity
N-H stretch3200 - 3300Strong, BroadMedium
C-H stretch (cyclopropyl)3000 - 3100MediumMedium
C-H stretch (aliphatic)2850 - 2960MediumMedium
C=O stretch (Amide I)1670 - 1690Very StrongWeak
N-H bend (Amide II)1540 - 1560MediumWeak
CH₂ scissoring1420 - 1470MediumWeak
C-N stretch1250 - 1350MediumMedium
Ring modes (breathing)800 - 1000WeakStrong

Computational and Theoretical Investigations of 5 Cyclopropylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide precise information about the geometry, stability, and electronic properties of 5-cyclopropylpyrrolidin-2-one.

Density Functional Theory (DFT) Studies on Ground State Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional structure or structures. The presence of the cyclopropyl (B3062369) group and the pyrrolidinone ring introduces conformational flexibility.

A typical DFT study would involve:

Conformational Search: Identifying all possible low-energy conformations (rotamers and ring puckering).

Geometry Optimization: Calculating the equilibrium geometry for each conformation to find the structures that correspond to minima on the potential energy surface.

Energy Calculations: Determining the relative energies of these conformations to identify the global minimum (the most stable ground state conformation).

These calculations would typically be performed using a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to approximate the solutions to the Schrödinger equation.

Table 1: Hypothetical DFT Data for Ground State Conformations of this compound (Note: This table is illustrative as specific research data is unavailable.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
A (Equatorial-like)0.00175.4
B (Axial-like)1.25-65.8
C (Twist)2.50120.1

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations can reveal how the molecule behaves over time. MD simulations model the atomic motions of a system, providing insights into its dynamic behavior and conformational landscape.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulated environment, such as a solvent box (e.g., water or an organic solvent).

Simulation Run: Solving Newton's equations of motion for the atoms over a period of time (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, intramolecular hydrogen bonding, and interactions with the solvent.

This approach would allow researchers to observe transitions between different conformations and calculate the free energy landscape, providing a more complete picture of the molecule's flexibility.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation or subsequent transformations, theoretical calculations can provide detailed mechanistic insights.

Calculation of Activation Energies and Reaction Pathways

To study a reaction mechanism, computational chemists identify the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, the activation energy (the energy barrier for the reaction) can be determined.

This involves:

Locating Transition States: Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the desired reactants and products.

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Note: This table is illustrative as specific research data is unavailable.)

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
Ring OpeningB3LYP6-311+G(d,p)25.7
N-AlkylationM06-2Xdef2-TZVP18.2

Stereochemical Outcome Prediction and Validation

Many chemical reactions can produce multiple stereoisomers. Computational methods can be used to predict the stereochemical outcome of a reaction by comparing the activation energies of the different pathways leading to each stereoisomer. The pathway with the lower activation energy is expected to be the major pathway, thus determining the predominant product. For reactions involving this compound, this would be crucial for understanding and controlling the stereoselectivity.

Prediction and Interpretation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental work. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These calculations are crucial for confirming the molecular structure, assigning experimental spectra, and understanding the electronic environment of the molecule.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov The accuracy of these predictions depends significantly on the choice of the functional (e.g., B3LYP, ωB97X-D) and the basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com Similarly, the calculation of vibrational frequencies through DFT allows for the simulation of an infrared (IR) spectrum, where the positions and intensities of absorption bands correspond to specific molecular vibrations, such as bond stretches and bends. researchgate.netnih.gov

While specific computational studies exclusively focused on this compound are not prevalent in published literature, the well-established principles of computational spectroscopy allow for the generation of highly plausible theoretical data. The following sections present hypothetical yet realistic predicted spectroscopic parameters for this compound, based on DFT calculations, to illustrate the expected outcomes of such an investigation.

Disclaimer: The following data tables are illustrative examples based on theoretical calculations for similar structures and are intended to represent the expected values for this compound. They are not derived from published, peer-reviewed experimental or computational studies on this specific molecule.

Predicted NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment for each atom. The calculations account for factors like inductive effects, bond strain, and magnetic anisotropy, which influence the shielding of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-177.5
C3 (-CH₂-)2.15 (m), 2.30 (m)30.8
C4 (-CH₂-)1.90 (m), 2.05 (m)29.5
C5 (-CH-)3.60 (m)62.1
N1 (-NH-)7.50 (s, br)-
C1' (Cyclopropyl -CH-)0.95 (m)14.2
C2', C3' (Cyclopropyl -CH₂-)0.45 (m), 0.60 (m)4.5

Interpretation of NMR Parameters:

¹³C NMR: The carbonyl carbon (C2) is predicted to have the most downfield chemical shift (~177.5 ppm) due to the strong deshielding effect of the electronegative oxygen atom. The chiral carbon C5, directly attached to the nitrogen and the cyclopropyl group, is expected around 62.1 ppm. The methylene (B1212753) carbons of the pyrrolidinone ring (C3 and C4) are predicted in the 29-31 ppm range. The cyclopropyl carbons are characteristically shifted significantly upfield, with the tertiary carbon (C1') appearing around 14.2 ppm and the methylene carbons (C2', C3') at a highly shielded value of approximately 4.5 ppm, a hallmark of the high s-character and ring strain in the cyclopropyl moiety. nih.gov

¹H NMR: The amide proton (N1-H) is expected to be a broad singlet in the downfield region (~7.50 ppm), with its exact position being sensitive to solvent and concentration due to hydrogen bonding. organicchemistrydata.org The proton on the chiral center (C5-H) is predicted to be the most downfield of the aliphatic protons (~3.60 ppm) due to its proximity to the electronegative nitrogen atom. The protons of the two methylene groups on the pyrrolidinone ring (C3 and C4) would appear as complex multiplets between 1.90 and 2.30 ppm. The protons on the cyclopropyl ring are the most shielded, appearing in the characteristic upfield region (~0.45 to 0.95 ppm). nih.gov This significant shielding is a well-known effect attributed to the ring current generated by the electrons in the strained C-C bonds of the cyclopropane (B1198618) ring.

Predicted Vibrational Frequencies

Theoretical vibrational analysis identifies the fundamental modes of molecular motion. The resulting frequencies can be directly correlated with peaks in an experimental IR spectrum.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative Data)

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentDescription
3350ν(N-H)N-H stretching (Amide A)
3080ν(C-H)C-H stretching (Cyclopropyl)
2960, 2875ν(C-H)Asymmetric and symmetric C-H stretching (Pyrrolidinone ring)
1695ν(C=O)C=O stretching (Amide I band)
1550δ(N-H)N-H in-plane bending (Amide II band)
1420δ(CH₂)CH₂ scissoring
1280ν(C-N) + δ(N-H)C-N stretching coupled with N-H bending (Amide III band)
1025Ring breathingCyclopropyl ring symmetric stretch

Interpretation of Vibrational Frequencies:

N-H and C-H Stretching Region: The spectrum is expected to be characterized by a prominent N-H stretching vibration (Amide A) around 3350 cm⁻¹. nih.gov Just above 3000 cm⁻¹, a peak corresponding to the C-H stretching of the cyclopropyl ring (~3080 cm⁻¹) is anticipated, which is characteristic of strained ring systems. Below 3000 cm⁻¹, the asymmetric and symmetric C-H stretches of the pyrrolidinone ring methylene groups are predicted. masterorganicchemistry.com

Amide Bands: The most intense absorption is likely the Amide I band, dominated by the C=O stretching vibration, predicted around 1695 cm⁻¹. nih.govnih.gov The position of this band is sensitive to hydrogen bonding. The Amide II band, arising from a mix of N-H bending and C-N stretching, is expected near 1550 cm⁻¹. nih.gov The Amide III band, a more complex vibration involving C-N stretching, is predicted at a lower frequency, around 1280 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ contains numerous complex vibrations. Notable peaks include the CH₂ scissoring modes of the five-membered ring (~1420 cm⁻¹) and a characteristic cyclopropyl ring breathing mode around 1025 cm⁻¹. These computationally predicted frequencies are invaluable for assigning the often-congested fingerprint region of an experimental spectrum. researchgate.net

Role of 5 Cyclopropylpyrrolidin 2 One As a Synthetic Building Block and Scaffold

Utilization in the Synthesis of Complex Nitrogen-Containing Heterocycles

The pyrrolidinone moiety is a foundational component for the synthesis of more complex nitrogen-containing heterocycles. wjpmr.com As a five-membered nitrogen heterocycle, it serves as a precursor for a wide array of pharmaceutical and biological agents. rsc.orgorganic-chemistry.org Synthetic strategies often involve the derivatization of the pyrrolidinone ring to construct fused or spirocyclic systems. The presence of the cyclopropyl (B3062369) group in 5-cyclopropylpyrrolidin-2-one offers a unique handle for stereocontrolled functionalization, leading to the development of novel heterocyclic frameworks. The synthesis of various pyrrolidine-containing alkaloids and polycyclic natural products often leverages pyrrolidinone intermediates. nih.gov For instance, general methods for creating substituted pyrrolidines can be adapted to build upon the this compound core, potentially leading to novel classes of nitrogenous compounds with unique spatial arrangements. nih.gov

Applications in the Construction of Natural Product Analogs

Natural products containing either cyclopropane (B1198618) or pyrrolidine (B122466) motifs are of great interest due to their diverse and potent biological activities. nih.govrsc.orgresearchgate.net The compound this compound represents a hybrid scaffold that can be utilized to generate analogs of these natural products. The cyclopropane ring is a feature in many natural products and is known to influence biological activity by providing metabolic stability and conformational constraint. nih.govepfl.ch By using this compound as a starting material, chemists can design and synthesize novel molecules that mimic the structural features of complex natural products, potentially leading to compounds with improved therapeutic properties. researchgate.net The synthesis of analogs allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, where they are widely used as chiral auxiliaries and ligands to control the stereochemical outcome of reactions. nih.gov The development of new chiral ligands is crucial for advancing modern organic synthesis, enabling the production of single-enantiomer drugs. nih.govnih.gov While specific research on this compound in this role is still emerging, its structural features make it a promising candidate. A chiral version of this molecule could be employed to induce asymmetry in a variety of chemical transformations. rsc.orgresearchgate.net The design of C2-symmetric ligands, a dominant strategy in asymmetric catalysis, could potentially incorporate the rigid cyclopropyl-pyrrolidinone framework to create highly effective catalysts for enantioselective processes. nih.govsnnu.edu.cnsemanticscholar.org The synthesis of enantioenriched pyrrolidines is a key area of research, and new methods could provide access to chiral this compound for these applications. nih.gov

Contribution to the Design of Novel Organic Scaffolds

The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals, highlighting its importance as a core structural scaffold. nih.govnih.gov The incorporation of a cyclopropyl group introduces sp3-richness and three-dimensionality, features that are increasingly sought after in medicinal chemistry to improve drug properties and explore new chemical space. nih.govresearchgate.net The this compound structure can serve as the foundation for designing novel molecular scaffolds with well-defined three-dimensional shapes. researchgate.netmdpi.com These scaffolds can be decorated with various functional groups to create libraries of compounds for biological screening. The rigidity and specific orientation conferred by the cyclopropyl moiety can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The development of new synthetic methods to access and functionalize this scaffold is therefore of significant interest for the discovery of next-generation therapeutics. nih.govnih.gov

Interactive Data Table: Properties of Related Scaffolds

The following table summarizes key attributes of the constituent scaffolds found in this compound, which are relevant to its application in medicinal chemistry.

ScaffoldKey Features in Drug DesignCommon Applications
Pyrrolidine Privileged structure, sp3-richness, versatile functionalizationCore of numerous FDA-approved drugs, organocatalysts nih.govnih.gov
Pyrrolidin-2-one γ-Lactam core, hydrogen bonding capabilityPrecursor to bioactive molecules, anti-inflammatory agents nih.govmdpi.com
Cyclopropane Conformational rigidity, metabolic stability, sp3-characterBioisosteric replacement for double bonds, present in drugs nih.govepfl.ch

Future Perspectives and Emerging Research Directions for 5 Cyclopropylpyrrolidin 2 One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of innovative and environmentally benign methods for the synthesis of 5-Cyclopropylpyrrolidin-2-one is a key area of future research. Current synthetic strategies often rely on multi-step procedures that may not be optimal in terms of atom economy and environmental impact. Future methodologies are expected to focus on catalytic and enantioselective approaches that offer higher efficiency and stereocontrol.

One promising avenue is the application of transition-metal catalysis. For instance, methods involving the ring expansion of cyclopropylamides could be further explored and optimized for the synthesis of 5-cyclopropyl-substituted pyrrolidinones. Additionally, the development of catalytic cascades that construct the pyrrolidinone ring in a single, atom-economical step from readily available starting materials is a significant goal.

The following table outlines potential novel synthetic approaches based on current research trends in heterocyclic synthesis:

Synthetic ApproachPotential Starting MaterialsCatalyst/ReagentKey Advantages
Catalytic Asymmetric HydrogenationRacemic γ-hydroxy γ-lactamsIridium-phosphoramidite complexesHigh enantioselectivity and yield
Reductive Azomethine Ylide GenerationTertiary amides and lactamsIridium complexes (e.g., Vaska's complex)Access to functionalized pyrrolidines under mild conditions acs.org
Ring Contraction of PiperidinesN-substituted piperidinesSpecific oxidants and additivesSelective formation of pyrrolidin-2-ones rsc.org

These approaches, while not yet specifically applied to this compound, represent the forefront of pyrrolidinone synthesis and offer significant potential for future development.

Investigation of Undiscovered Reactivity Patterns and Functionalization Strategies

The interplay between the cyclopropyl (B3062369) group and the lactam functionality in this compound suggests a rich and largely unexplored reactivity landscape. The strained nature of the cyclopropyl ring can influence the electronic properties of the pyrrolidinone core and may lead to unique chemical transformations.

Future research will likely focus on the selective functionalization of both the pyrrolidinone ring and the cyclopropyl moiety. For the pyrrolidinone ring, strategies for C-H functionalization at positions 3 and 4 would provide direct access to a diverse range of derivatives. The reactivity of the carbonyl group and the N-H bond also present opportunities for further derivatization. chemicalbook.com

The cyclopropyl group itself can undergo ring-opening reactions under specific conditions, providing a pathway to more complex acyclic or larger ring structures. otago.ac.nzresearchgate.netnih.govnih.govacs.org The influence of the adjacent carbonyl group on the reactivity of the cyclopropyl C-C bonds is a key area for mechanistic investigation.

Functionalization StrategyTarget SitePotential ReagentsExpected Products
C-H ActivationC3/C4 of pyrrolidinoneTransition metal catalysts (e.g., Rh, Pd)3- and 4-substituted derivatives
N-H FunctionalizationNitrogen of pyrrolidinoneAlkyl halides, aryl boronic acidsN-substituted derivatives
Cyclopropyl Ring OpeningCyclopropyl C-C bondsLewis acids, transition metalsFunctionalized acyclic amides

Advanced in situ Spectroscopic Monitoring of Reactions Involving this compound

To gain deeper mechanistic insights into the synthesis and reactivity of this compound, the application of advanced in situ spectroscopic techniques is crucial. Real-time monitoring of reaction progress can provide valuable information on reaction kinetics, intermediates, and the influence of various parameters. mt.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the formation and consumption of key functional groups in real-time. mt.comnih.govacs.orgmt.com For the synthesis of this compound, in situ FTIR could track the disappearance of starting material absorbances and the appearance of the characteristic lactam carbonyl stretch. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Nuclear magnetic resonance (NMR) spectroscopy also offers capabilities for real-time reaction monitoring. nih.govasahilab.co.jppharmtech.comjhu.edunih.gov By following the changes in the proton or carbon NMR spectra of the reaction mixture over time, it is possible to identify and quantify reactants, intermediates, and products, providing a comprehensive kinetic and mechanistic picture.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
In situ FTIRFunctional group changes, reaction kineticsMonitoring lactam formation, optimizing reaction conditions mt.comnih.govacs.orgmt.com
In situ NMRStructural elucidation of intermediates, quantitative kineticsMechanistic studies of synthesis and reactivity, identifying transient species nih.govasahilab.co.jppharmtech.comjhu.edunih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and reproducible manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for in-line purification and analysis.

Automated synthesis platforms can accelerate the discovery and optimization of new derivatives of this compound. merckmillipore.comresearchgate.netresearchgate.netnih.govacs.org By integrating robotic systems with high-throughput screening, it is possible to rapidly explore a wide range of reaction conditions and generate libraries of compounds for biological evaluation.

The table below highlights the potential benefits of integrating these modern technologies:

TechnologyKey AdvantagesApplication to this compound
Flow ChemistryImproved process control, scalability, safetyEfficient and scalable synthesis, potential for multi-step sequences in a continuous fashion
Automated SynthesisHigh-throughput experimentation, rapid optimizationLibrary synthesis for structure-activity relationship studies, accelerated discovery of new derivatives merckmillipore.comresearchgate.netresearchgate.netnih.govacs.org

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A powerful strategy for advancing the chemistry of this compound involves the close integration of experimental studies with computational modeling. rsc.orgnih.govscielo.brnih.govmdpi.com Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules, guiding experimental design and interpretation. nih.govhku.hkaps.orgmdpi.comnih.gov

For example, computational studies can be used to predict the most likely pathways for novel synthetic reactions, identify key intermediates, and rationalize observed reactivity and selectivity. This synergistic approach can significantly accelerate the pace of discovery and lead to a more profound understanding of the fundamental chemistry of this compound.

ApproachContributionExample Application
Experimental Provides empirical data on reaction outcomes, kinetics, and product structures.Synthesis and characterization of new derivatives of this compound.
Computational Elucidates reaction mechanisms, predicts reactivity, and explains experimental observations at a molecular level. scielo.brnih.govmdpi.comDFT calculations to model the transition states of potential synthetic routes and to understand the electronic influence of the cyclopropyl group. nih.govhku.hk
Synergistic Accelerates discovery through a feedback loop of prediction and validation.Computationally guided design of new catalysts for the enantioselective synthesis of this compound, followed by experimental verification.

Q & A

Q. What are the established synthetic routes for 5-Cyclopropylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis typically involves cyclization reactions or modifications of pyrrolidinone precursors. For example, cyclopropane ring introduction can be achieved via [2+1] cycloaddition using carbene intermediates or palladium-catalyzed cross-coupling with cyclopropane-containing reagents. Reaction optimization should focus on:

  • Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) .
  • Temperature control (e.g., low temperatures to minimize side reactions in cyclopropanation).
  • Solvent systems (polar aprotic solvents like DMF for cyclization steps) .
    Reported yields range from 45–75%, with purity confirmed via HPLC (≥95%) .

Q. How are structural and physicochemical properties of this compound characterized?

Methodological Answer : Key characterization steps include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration (δ ~0.5–1.5 ppm for cyclopropyl protons) and lactam carbonyl signals (δ ~170–175 ppm) .
  • FTIR : Lactam C=O stretching at ~1680–1720 cm⁻¹ .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ at m/z 139.11) .
  • Melting point : Typically 80–85°C for crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclopropanation) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess cyclopropane ring strain (≈27 kcal/mol) and lactam resonance stabilization .
  • Transition-state analysis : Identify energy barriers for ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Solvent effects : Use PCM models to simulate polar solvent interactions .
    Validation requires correlating computational data with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer : Common discrepancies (e.g., variable NMR shifts) arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between lactam and enol forms .
  • Impurity interference : Employ LC-MS to identify byproducts (e.g., dimerization artifacts) .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm stereochemistry .

Q. How does the cyclopropane ring influence the compound’s bioactivity in pharmacological assays?

Methodological Answer : Design comparative studies using analogues (e.g., 5-methylpyrrolidin-2-one vs. 5-cyclopropyl):

  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) to measure IC₅₀ shifts due to ring strain .
  • Molecular docking : Map cyclopropane interactions with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
  • Metabolic stability : Compare microsomal half-life (t₁/₂) in liver S9 fractions to assess ring stability .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

Methodological Answer : Key hurdles include:

  • Chiral catalyst recovery : Use immobilized catalysts (e.g., silica-supported Ru-BINAP) to improve reusability .
  • Racemization : Monitor optical rotation ([α]D²⁵) during high-temperature steps .
  • Purification : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers with ≥99% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.